molecular formula C16H14N4O4S B4278163 N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE

Cat. No.: B4278163
M. Wt: 358.4 g/mol
InChI Key: KYUHQVNQBXAICU-UHFFFAOYSA-N
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Description

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyrazole ring, a nitro group, and a benzenesulfonamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps. One common method starts with the preparation of 1-benzyl-1H-pyrazole, which is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted pyrazoles or sulfonamides with different substituents.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and pyrazole groups may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-pyrazol-4-yl)methanamine
  • N-(1-benzyl-1H-pyrazol-4-yl)-1-adamantanecarboxamide
  • N-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzylpyrazol-4-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4S/c21-20(22)15-8-4-5-9-16(15)25(23,24)18-14-10-17-19(12-14)11-13-6-2-1-3-7-13/h1-10,12,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUHQVNQBXAICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE
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N-(1-BENZYL-1H-PYRAZOL-4-YL)-2-NITROBENZENE-1-SULFONAMIDE

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